3,5-Bis(methylsulfonyl)aniline

Description

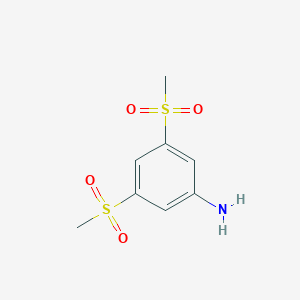

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(methylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S2/c1-14(10,11)7-3-6(9)4-8(5-7)15(2,12)13/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJOVNXLPVHDMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352878 | |

| Record name | 3,5-bis(methylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51859-12-2 | |

| Record name | 3,5-bis(methylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(methylsulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Bis(methylsulfonyl)aniline: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Bis(methylsulfonyl)aniline is a substituted aromatic amine that serves as a valuable intermediate in organic synthesis. The presence of two strong electron-withdrawing methylsulfonyl groups on the aniline scaffold significantly influences its chemical reactivity and physical properties. Aniline and its derivatives are foundational components in the synthesis of a wide array of materials and are particularly prevalent in medicinal chemistry.[1] The sulfone moiety is also recognized for its ability to modulate the biological and chemical properties of a molecule.[1] This technical guide provides a comprehensive overview of the core chemical properties, experimental characterization protocols, and potential applications of this compound, with a focus on its relevance in drug discovery and development.[2][]

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 51859-12-2 | [4][5][6][7] |

| Molecular Formula | C₈H₁₁NO₄S₂ | [4][6][7] |

| Molecular Weight | 249.31 g/mol | [4][6][7] |

| Melting Point | 202-205 °C | [6] |

| Boiling Point | 0 °C (Predicted, likely inaccurate) | [8] |

| Density | 1.478 ± 0.06 g/cm³ (Predicted) | [8] |

| Solubility | Slightly soluble in Chloroform and Methanol | [8] |

| MDL Number | MFCD01464121 | [6] |

Spectroscopic and Physical Characterization

Accurate characterization is critical to confirm the identity and purity of this compound. Standard analytical techniques include NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl groups. The integration and splitting patterns of the aromatic protons would confirm the 3,5-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the aromatic carbons and a signal for the methyl carbons. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the two methylsulfonyl groups and the electron-donating amino group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. Expected characteristic absorption frequencies include N-H stretching vibrations for the amine group and strong S=O stretching bands for the sulfonyl groups.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an accurate mass measurement, which is used to confirm the elemental composition of the molecule. The measured mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) should correspond to the calculated value for C₈H₁₂NO₄S₂⁺.

Experimental Protocols

The following are detailed, representative methodologies for the analytical characterization of aniline derivatives like this compound, based on standard laboratory practices.[9]

General Information

All reagents and solvents should be of analytical grade and used as received from commercial sources unless otherwise specified.[9] Reactions may need to be carried out under an inert atmosphere (e.g., argon or nitrogen) depending on the specific synthetic step.[9]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).[9]

-

Calibration: Calibrate spectra using the residual undeuterated solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9]

Infrared (IR) Spectroscopy

-

Sample Preparation: Acquire the IR spectrum of the solid compound directly using a spectrometer equipped with a universal Attenuated Total Reflectance (ATR) sampling accessory.[9]

-

Acquisition: Record the spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

Data Reporting: Report the absorption frequencies in wavenumbers (cm⁻¹).[9]

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), to generate ions.[9]

-

Analysis: Perform the mass analysis using a high-resolution mass spectrometer, such as a Quadrupole-Orbitrap instrument.[9]

-

Data Reporting: Report the calculated m/z for the protonated molecular ion ([M+H]⁺) and the experimentally found value.[9]

Melting Point Determination

-

Sample Preparation: Place a small amount of the dry, crystalline solid into a capillary tube.

-

Analysis: Determine the melting point range using a calibrated melting point apparatus.[9]

Visualizations: Workflows and Relationships

The following diagrams illustrate the role of aniline derivatives in drug discovery and a typical workflow for chemical characterization.

Caption: Role of Aniline Derivatives in Drug Development.

Caption: Standard Workflow for Chemical Characterization.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[10][11][12] Work should be conducted in a well-ventilated area or under a chemical fume hood.[11]

Hazard Statements:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[6]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[10][11][12]

Conclusion

This compound is a well-defined chemical compound with established physical properties. Its structure, featuring a reactive aniline core modified by two strongly electron-withdrawing sulfonyl groups, makes it a potentially useful building block for the synthesis of more complex molecules. The experimental protocols outlined in this guide provide a robust framework for its characterization, ensuring its identity and purity for applications in research and development, particularly within the pharmaceutical industry where aniline scaffolds are of significant interest.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. news.umich.edu [news.umich.edu]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS#:51859-12-2 | Chemsrc [chemsrc.com]

- 6. This compound [oakwoodchemical.com]

- 7. scbt.com [scbt.com]

- 8. This compound CAS#: 101990-69-6 [amp.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. geneseo.edu [geneseo.edu]

- 11. tcichemicals.com [tcichemicals.com]

- 12. echemi.com [echemi.com]

An In-Depth Technical Guide to 3,5-Bis(methylsulfonyl)aniline (CAS Number: 51859-12-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(methylsulfonyl)aniline is a symmetrically substituted aromatic amine that holds significant interest as a building block in medicinal chemistry and materials science. The presence of two strongly electron-withdrawing methylsulfonyl groups significantly influences the electronic properties of the aniline core, impacting its reactivity, basicity, and potential as a pharmacophore. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance in drug discovery and development.

Aniline and its derivatives are fundamental scaffolds in the creation of a wide range of therapeutics, from pioneering sulfonamide antibiotics to modern targeted cancer therapies.[1][2] The functionalization of the aniline ring allows for the fine-tuning of a molecule's biological activity. The incorporation of methylsulfonyl groups, in particular, can enhance metabolic stability and modulate the electronic character of the parent molecule.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 51859-12-2 | [4] |

| Molecular Formula | C₈H₁₁NO₄S₂ | [4] |

| Molecular Weight | 249.31 g/mol | [4] |

| Melting Point | 207-208 °C | |

| Appearance | White powder | [1] |

| Solubility | Slightly soluble in chloroform and methanol. Insoluble in water. |

Synthesis and Experimental Protocols

A potential precursor for the synthesis is 3,5-dinitroaniline.[5][6] The synthesis would likely proceed via a two-step process: introduction of the methylsulfonyl groups followed by reduction of the nitro groups. A generalized workflow is proposed below.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

General Experimental Considerations (Hypothetical)

-

Diazotization and Sulfanylation: 3,5-Dinitroaniline could be diazotized using sodium nitrite in an acidic medium, followed by reaction with sodium thiomethoxide to introduce the methylthio groups.

-

Oxidation: The resulting 3,5-dinitro-bis(methylthio)benzene would then be oxidized to the corresponding bis(methylsulfonyl) compound. Common oxidizing agents for this transformation include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

-

Reduction: The final step would involve the reduction of the nitro groups to amines. Several reducing agents are effective for this purpose, such as iron powder in acidic solution, stannous chloride, or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.[7][8][9]

Note: This is a proposed pathway and would require experimental optimization of reaction conditions, including solvent, temperature, and reaction time. Purification at each step would likely involve crystallization or column chromatography.

Spectral Characterization Data (Predicted)

While experimental spectra for this compound are not widely published, predicted spectral data can be inferred based on the structure and the known spectral properties of related compounds.

| Spectral Data | Predicted Peaks and Characteristics |

| ¹H NMR | Aromatic protons would appear as two distinct signals in the downfield region. The methyl protons of the sulfonyl groups would likely appear as a singlet further upfield. |

| ¹³C NMR | Aromatic carbons would show several signals, with those directly attached to the sulfonyl groups being significantly downfield. The methyl carbons of the sulfonyl groups would appear as a single upfield signal. |

| IR Spectroscopy | Characteristic peaks would be expected for N-H stretching of the amine (around 3300-3500 cm⁻¹), S=O stretching of the sulfonyl groups (around 1150 and 1350 cm⁻¹), and C-N stretching.[10] |

Applications in Drug Development

The aniline scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[1][2] The introduction of sulfonyl groups can significantly impact a molecule's biological activity and pharmacokinetic profile.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors, which are crucial in cancer therapy, are based on aniline derivatives.[1] These compounds often target the ATP-binding site of kinases, and the aniline moiety can form key hydrogen bonding interactions within this site. The strong electron-withdrawing nature of the two methylsulfonyl groups in this compound would significantly alter the electronic distribution of the aniline ring, potentially influencing its binding affinity and selectivity for specific kinases.

Modulation of Physicochemical Properties

The methylsulfonyl group is recognized for its ability to improve the physicochemical properties of drug candidates. It can enhance aqueous solubility and act as a hydrogen bond acceptor, which can be critical for target engagement.

Potential Signaling Pathway Involvement

Given the prevalence of aniline-based compounds as kinase inhibitors, this compound is a promising starting point for the synthesis of inhibitors targeting various signaling pathways implicated in cancer and other diseases. These could include pathways driven by receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and others.

Caption: Potential inhibition of a generic RTK signaling pathway.

Safety and Handling

Detailed safety information can be found in the Safety Data Sheet (SDS) for this compound. As with all aniline derivatives, appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its unique electronic and structural features make it an attractive scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Further research into the synthesis, biological evaluation, and structure-activity relationships of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. prepchem.com [prepchem.com]

- 6. 3,5-Dinitroaniline | C6H5N3O4 | CID 12068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN101250143A - Method for preparing 3,3-diaminodiphenyl sulphone - Google Patents [patents.google.com]

- 8. CN101654422A - 3, the preparation method of 3'-diaminodiphenyl sulfone - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3,5-Bis(methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(methylsulfonyl)aniline is a key chemical intermediate in the synthesis of a variety of pharmacologically active compounds and other functional organic materials. The presence of two electron-withdrawing methylsulfonyl groups on the aniline ring significantly influences its chemical reactivity and imparts specific properties to the final products. This technical guide provides a comprehensive overview of the synthetic routes to this compound, detailing experimental protocols and presenting key quantitative data for reproducibility and process optimization.

Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the introduction of the methylsulfonyl groups onto a pre-functionalized benzene ring. The two most common starting materials for this synthesis are 3,5-dichloroaniline and 3,5-dinitroaniline. The choice of starting material often depends on availability, cost, and the desired scale of the reaction.

Route 1: From 3,5-Dichloroaniline

One of the primary methods for the synthesis of this compound involves the nucleophilic aromatic substitution of the chlorine atoms in 3,5-dichloroaniline with a methylsulfinate salt. This reaction is typically carried out in a high-boiling polar aprotic solvent to facilitate the displacement of the chloride ions.

Reaction:

Materials:

-

3,5-Dichloroaniline

-

Sodium methanesulfinate (CH₃SO₂Na)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 3,5-dichloroaniline (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium methanesulfinate (2.5 eq).

-

Heat the reaction mixture to 150-160 °C and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

| Parameter | Value |

| Starting Material | 3,5-Dichloroaniline |

| Reagent | Sodium methanesulfinate |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 150-160 °C |

| Reaction Time | 12-18 hours |

| Typical Yield | 60-75% |

Table 1. Quantitative data for the synthesis of this compound from 3,5-Dichloroaniline.

Caption: Synthesis from 3,5-Dichloroaniline.

Route 2: From 3,5-Dinitroaniline

An alternative and often high-yielding route to this compound begins with 3,5-dinitroaniline. This method involves a two-step process: first, the nucleophilic aromatic substitution of the nitro groups with a thiomethoxide source, followed by the oxidation of the resulting bis(methylthio)aniline intermediate.

Reaction:

Experimental Protocol:

Materials:

-

3,5-Dinitroaniline

-

Sodium thiomethoxide (NaSCH₃)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Dichloromethane

Procedure:

-

Dissolve 3,5-dinitroaniline (1.0 eq) in N,N-dimethylformamide (DMF).

-

Add a solution of sodium thiomethoxide (2.2 eq) in DMF dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, pour the mixture into water and extract with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 3,5-bis(methylthio)aniline, which can be used in the next step without further purification.

| Parameter | Value |

| Starting Material | 3,5-Dinitroaniline |

| Reagent | Sodium thiomethoxide |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | Room Temperature |

| Reaction Time | 4-6 hours |

| Typical Yield | >90% (crude) |

Table 2. Quantitative data for the synthesis of 3,5-Bis(methylthio)aniline.

Reaction:

Experimental Protocol:

Materials:

-

3,5-Bis(methylthio)aniline (from Step 1)

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

-

Dichloromethane or Methanol/Water

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

Procedure (using m-CPBA):

-

Dissolve the crude 3,5-bis(methylthio)aniline (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (4.4 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 8-12 hours.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate, followed by a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to yield this compound.

| Parameter | Value |

| Starting Material | 3,5-Bis(methylthio)aniline |

| Oxidizing Agent | m-Chloroperoxybenzoic acid (m-CPBA) |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 8-12 hours |

| Typical Yield | 70-85% (over two steps) |

Table 3. Quantitative data for the oxidation to this compound.

Caption: Synthesis from 3,5-Dinitroaniline.

Conclusion

This technical guide has outlined two robust and reproducible synthetic routes for the preparation of this compound. The choice between the 3,5-dichloroaniline and 3,5-dinitroaniline starting materials will depend on factors such as reagent availability, cost, and desired purity of the final product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the efficient production of this important chemical intermediate. Careful adherence to the outlined procedures and safety precautions is essential for successful and safe synthesis.

Navigating the Solubility Landscape of 3,5-Bis(methylsulfonyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(methylsulfonyl)aniline is a chemical compound with potential applications in pharmaceutical and materials science research. A thorough understanding of its solubility is crucial for its effective use in synthesis, formulation, and biological studies. This technical guide provides a summary of the currently available solubility data for this compound, a detailed experimental protocol for determining its thermodynamic solubility, and a generalized workflow to guide researchers in this process.

It is important to note that publicly available quantitative solubility data for this compound is limited. Therefore, this guide emphasizes a robust experimental approach to enable researchers to generate precise and reliable solubility data in their laboratories.

Physicochemical Properties and Qualitative Solubility

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₄S₂ | [1][2] |

| Molecular Weight | 249.31 g/mol | [1][2][3] |

| Melting Point | 207-208 °C | [3] |

| Solubility in Chloroform | Slightly soluble | |

| Solubility in Methanol | Slightly soluble |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent. The following protocol provides a detailed procedure that can be adapted for this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvent(s) of analytical grade

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

-

Preparation of the Test System: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Securely seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified duration (e.g., 15 minutes).

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the equilibration temperature) pipette. To avoid precipitation, immediately dilute the aliquot with a known volume of the solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature using the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Mandatory Visualizations

To aid in the conceptualization of the experimental process, the following diagrams illustrate the logical workflow for solubility determination.

Caption: Experimental workflow for determining the solubility of this compound.

Disclaimer: This document is intended for informational purposes only. Researchers should always adhere to appropriate laboratory safety protocols and validate all experimental methods.

References

In-Depth Technical Guide: Spectral Analysis of 3,5-Bis(methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(methylsulfonyl)aniline is an aromatic amine containing two electron-withdrawing methylsulfonyl groups. This substitution pattern significantly influences the electronic properties of the aniline ring, making it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation and characterization are paramount for its application in research and development. This guide provides a comprehensive overview of the expected spectral data (NMR, IR, MS) for this compound and detailed experimental protocols for acquiring such data.

Note on Data Availability: As of the compilation of this guide, a complete set of publicly available, experimentally-derived spectral data for this compound could not be located in scientific literature. Therefore, the data presented in the following tables are predicted values based on established principles of spectroscopy and data from analogous compounds. These predictions are intended to guide researchers in the analysis of experimentally obtained spectra.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | t | 1H | H-4 |

| ~7.2 - 7.4 | d | 2H | H-2, H-6 |

| ~4.0 - 4.5 | br s | 2H | -NH₂ |

| ~3.1 | s | 6H | 2 x -SO₂CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-1 (C-NH₂) |

| ~142 | C-3, C-5 (C-SO₂CH₃) |

| ~115 | C-4 |

| ~110 | C-2, C-6 |

| ~44 | -SO₂CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 1620 - 1580 | Medium | N-H bend (scissoring) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |

| 1320 - 1290 | Strong | -SO₂- stretch (asymmetric) |

| 1150 - 1120 | Strong | -SO₂- stretch (symmetric) |

| 970 - 950 | Medium | S-C stretch |

| 850 - 750 | Strong | Aromatic C-H bend (out-of-plane) |

Sample Preparation: KBr pellet

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 249 | [M]⁺ (Molecular Ion) |

| 250 | [M+H]⁺ (in ESI) |

| 170 | [M - SO₂CH₃]⁺ |

| 92 | [C₆H₆N]⁺ |

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) with a field strength of 300 MHz or higher.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Example):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time (aq): 4.0 s

-

Spectral Width (sw): 20 ppm

-

Transmitter Frequency Offset (o1p): Centered on the aromatic region.

¹³C NMR Acquisition Parameters (Example):

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time (aq): 1.5 s

-

Spectral Width (sw): 240 ppm

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups (N-H, aromatic C-H, C=C, S=O, S-C).

-

Compare the observed frequencies with standard correlation charts.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer (e.g., Time-of-Flight (TOF), Quadrupole, or Ion Trap) with a suitable ionization source (e.g., Electron Ionization or Electrospray Ionization).

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (Example for ESI-MS):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: m/z 50 - 500

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to gain further structural information.

-

The high-resolution mass spectrum can be used to determine the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral characterization of this compound.

Commercial Availability and Technical Profile of 3,5-Bis(methylsulfonyl)aniline: A Guide for Researchers

For Immediate Release

[City, State] – [Date] – 3,5-Bis(methylsulfonyl)aniline, a specialized aromatic amine, is commercially available from a range of chemical suppliers, positioning it as a readily accessible building block for researchers and professionals in drug development and chemical synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role as a strategic intermediate in the creation of complex molecules.

Commercial Availability

This compound, identified by CAS Number 51859-12-2, is offered by several fine chemical suppliers.[1] It is typically available in quantities ranging from milligrams to grams, catering to the needs of both academic research and industrial drug discovery programs. Researchers can procure this compound from vendors such as Santa Cruz Biotechnology, Oakwood Chemical, and A2B Chem.[1][2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 51859-12-2 | [1] |

| Molecular Formula | C₈H₁₁NO₄S₂ | [1] |

| Molecular Weight | 249.31 g/mol | [1] |

| Appearance | White to Off-White Solid | |

| Melting Point | 202-205 °C | |

| Solubility | Slightly soluble in Chloroform and Methanol |

Synthesis and Spectroscopic Characterization

A general workflow for a hypothetical synthesis is presented below:

Caption: Hypothetical workflow for the synthesis of this compound.

Comprehensive spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While a complete set of annotated spectra is not publicly available, typical spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl groups. The aromatic protons would likely appear as multiplets in the downfield region, while the methyl protons would be a sharp singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons and the methyl carbons. The carbons attached to the sulfonyl groups would be significantly deshielded.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the aniline group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl groups, and strong, characteristic S=O stretching bands of the sulfonyl groups (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound (249.31 g/mol ), along with characteristic fragmentation patterns.

Applications in Drug Discovery and Medicinal Chemistry

Aniline and sulfone moieties are important pharmacophores in medicinal chemistry. The aniline group provides a versatile handle for further chemical modifications, such as amide bond formation, N-alkylation, and participation in cross-coupling reactions. The bis(methylsulfonyl) groups are strong electron-withdrawing groups that can significantly influence the electronic properties of the aniline ring, affecting its pKa and reactivity. These groups can also participate in hydrogen bonding interactions with biological targets.

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of targeted therapies, including kinase inhibitors. The aniline nitrogen can act as a key hydrogen bond donor, while the sulfonyl groups can occupy specific pockets in an enzyme's active site.

A conceptual workflow for the utilization of this compound in the synthesis of a hypothetical kinase inhibitor is depicted below:

Caption: Conceptual workflow for kinase inhibitor synthesis.

Conclusion

This compound is a commercially available and valuable chemical intermediate for researchers in drug discovery and organic synthesis. Its unique electronic and structural features, conferred by the bis(methylsulfonyl) substitution on the aniline core, provide a versatile platform for the design and synthesis of novel bioactive molecules. This guide serves as a foundational resource for professionals seeking to leverage the potential of this compound in their research endeavors. Further investigation into detailed synthetic protocols and the exploration of its utility in diverse therapeutic areas are warranted.

References

An In-Depth Technical Guide to 3,5-Bis(methylsulfonyl)aniline: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 3,5-Bis(methylsulfonyl)aniline. While direct biological applications and extensive research on this specific molecule are limited in publicly available literature, this document consolidates the foundational knowledge, including its synthesis, and discusses the broader significance of its structural motifs—the aniline core and the methylsulfonyl functional groups—in the context of medicinal chemistry and drug development. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this and related compounds.

Introduction

This compound is an aromatic organic compound characterized by an aniline core substituted with two methylsulfonyl groups at the meta positions. The presence of the electron-withdrawing methylsulfonyl groups significantly influences the electronic properties of the aniline ring and the basicity of the amino group. While not a widely studied molecule in its own right, its structural components are prevalent in a variety of pharmacologically active compounds, making it a molecule of interest for synthetic and medicinal chemists.

Discovery and History

The first documented synthesis of this compound appears in a 1954 publication in the journal Recueil des Travaux Chimiques des Pays-Bas by Bolssens et al.[1]. This initial synthesis marks the entry of this compound into the chemical literature. The historical context of its discovery is rooted in the broader exploration of aromatic sulfones and their derivatives. The primary synthetic route described in the 1954 paper involves the reduction of the corresponding nitro compound, 1,3-bis(methylsulfonyl)-5-nitrobenzene[1].

Further details regarding the initial discovery, such as the specific motivations for its synthesis at that time, are not extensively detailed in the available literature. However, the development of synthetic methodologies for aromatic sulfones was an active area of research, driven by their potential applications in dyes, polymers, and as intermediates in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 51859-12-2 | [2][3] |

| Molecular Formula | C₈H₁₁NO₄S₂ | [2] |

| Molecular Weight | 249.31 g/mol | [2] |

| Melting Point | 207-208 °C | [3] |

| Appearance | White powder | [4] |

| Solubility | No data available |

Synthesis and Experimental Protocols

The synthesis of this compound has historically been achieved through a multi-step process. Modern approaches continue to refine these methods for improved yield and purity.

Historical Synthesis: Reduction of 1,3-bis(methylsulfonyl)-5-nitrobenzene

Hypothetical Experimental Protocol (based on general knowledge of nitro group reduction):

-

Dissolution: 1,3-bis(methylsulfonyl)-5-nitrobenzene is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Reducing Agent: A reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), is introduced to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating for a period sufficient to ensure complete reduction of the nitro group.

-

Work-up: The reaction mixture is neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the tin salts (if used) and to deprotonate the anilinium salt.

-

Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified, typically by recrystallization, to yield pure this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published in dedicated studies. However, based on the known spectral properties of related aniline and methylsulfonyl compounds, the expected characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons on the substituted ring would likely appear as a multiplet in the downfield region (δ 7.0-8.0 ppm). The six protons of the two equivalent methylsulfonyl groups would appear as a sharp singlet in the upfield region (δ 3.0-3.5 ppm). The two protons of the amine group would likely present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons and the methyl carbons. The carbons attached to the sulfonyl groups would be significantly downfield due to the strong electron-withdrawing effect.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the S=O stretching of the sulfonyl groups (typically two strong bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), and C-N stretching (around 1250-1335 cm⁻¹ for aromatic amines)[5].

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (249.31 g/mol ). Fragmentation patterns would likely involve the loss of methyl and sulfonyl groups.

Role in Drug Development and Medicinal Chemistry

While there is a lack of specific studies on the biological activity of this compound, its structural motifs are of significant interest in drug discovery.

The Aniline Scaffold

Aniline and its derivatives are fundamental building blocks in medicinal chemistry. They are present in a wide range of approved drugs and are often used as starting materials for the synthesis of more complex pharmacologically active molecules. The amino group provides a key site for further functionalization, allowing for the modulation of a compound's physicochemical properties and its interaction with biological targets.

The Methylsulfonyl Group

The methylsulfonyl group is a common substituent in medicinal chemistry, often used as a bioisostere for other functional groups. Its strong electron-withdrawing nature and its ability to act as a hydrogen bond acceptor can significantly influence a molecule's potency, selectivity, and pharmacokinetic properties. For example, the methylsulfonylphenyl moiety is a key structural feature in several selective COX-2 inhibitors.

Given the properties of its constituent parts, this compound represents a potential scaffold or intermediate for the synthesis of novel therapeutic agents. The two methylsulfonyl groups could enhance binding to target proteins through hydrogen bonding and dipole-dipole interactions, while the aniline moiety provides a reactive handle for further chemical modification.

Conclusion

This compound, first synthesized in 1954, remains a compound with underexplored potential. While its direct applications in drug development have not been extensively reported, its chemical structure, combining a reactive aniline core with two strongly electron-withdrawing methylsulfonyl groups, makes it an intriguing candidate for further investigation. This technical guide has summarized the currently available information on its discovery, synthesis, and physicochemical properties, and has placed it within the broader context of medicinal chemistry. It is hoped that this compilation will serve as a valuable resource for researchers and stimulate further studies into the potential applications of this and related molecules.

References

The Fundamental Reactivity of 3,5-Bis(methylsulfonyl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Bis(methylsulfonyl)aniline is an important, though not extensively documented, building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two strongly electron-withdrawing methylsulfonyl groups meta to the amino group, dictate its reactivity and potential applications. This guide provides a comprehensive overview of the fundamental reactivity of this compound, including its synthesis, key chemical transformations, and potential applications in drug development. The information presented is a synthesis of established chemical principles and data from analogous compounds due to the limited availability of specific literature on this particular molecule.

Introduction

Aniline and its derivatives are fundamental scaffolds in organic synthesis and are prevalent in a vast array of pharmaceuticals and functional materials.[1] The introduction of substituent groups onto the aniline ring profoundly influences its chemical and physical properties. The presence of two methylsulfonyl (-SO₂CH₃) groups on the aromatic ring, as in this compound, significantly modulates the reactivity of the amino group and the aromatic system.[2] The potent electron-withdrawing nature of the sulfonyl groups deactivates the aromatic ring towards electrophilic substitution and reduces the basicity of the amino group. This guide will explore the implications of this unique electronic structure on the synthesis and reactivity of this compound.

Synthesis of this compound

A potential multi-step synthesis could commence from acetanilide. This process would likely involve:

-

Chlorosulfonylation: Reaction of acetanilide with excess chlorosulfonic acid to introduce two sulfonyl chloride groups at the 3 and 5 positions.

-

Reduction: Reduction of the sulfonyl chloride groups to sulfinates or thiols.

-

Methylation: Introduction of the methyl groups to form the bis(methylthio) or bis(methylsulfinate) intermediate.

-

Oxidation: Oxidation of the sulfur-containing groups to the desired methylsulfonyl groups.

-

Hydrolysis: Removal of the acetyl protecting group to yield the final this compound.

Another feasible approach could start from 1,3,5-trichlorobenzene, involving nucleophilic substitution of two chloro groups with sodium methanesulfinate, followed by amination of the remaining chloro group.[2]

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties and Spectral Data

The physicochemical properties of this compound are dominated by the two polar methylsulfonyl groups and the amino group. These impart a degree of polarity to the molecule. Quantitative data for this specific molecule is sparse, but predictions can be made based on analogous structures.

Table 1: Predicted Physicochemical and Spectral Data for this compound

| Property | Predicted Value/Characteristic Absorption | Basis for Prediction |

| Molecular Formula | C₈H₁₁NO₄S₂ | |

| Molecular Weight | 249.31 g/mol | |

| pKa | < 1 | The two strongly electron-withdrawing -SO₂CH₃ groups significantly reduce the basicity of the aniline nitrogen. For comparison, the pKa of 4-nitroaniline is approximately 1.0. |

| ¹H NMR | Aromatic protons (δ 7.5-8.5 ppm), NH₂ protons (broad singlet, δ 4-6 ppm), Methyl protons (singlet, δ ~3.0 ppm) | Based on the spectra of similar aromatic sulfones and anilines. The aromatic protons are expected to be downfield due to the electron-withdrawing groups. |

| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), Methyl carbons (δ ~45 ppm) | Based on the spectra of similar aromatic sulfones and anilines. |

| FT-IR (cm⁻¹) | N-H stretch (3300-3500), S=O stretch (1300-1350 and 1140-1160), C-N stretch (1250-1350) | Characteristic absorption bands for aniline and sulfone functional groups. |

Fundamental Reactivity

The reactivity of this compound is characterized by the attenuated nucleophilicity of the amino group and the deactivated nature of the aromatic ring.

Diazotization and Subsequent Reactions

Despite the reduced basicity, the primary amino group of this compound can undergo diazotization to form a diazonium salt. This reaction is a gateway to a wide range of functional group transformations.[3]

Caption: Key reactions stemming from the diazotization of this compound.

Experimental Protocol: General Procedure for Diazotization

This protocol is based on established methods for the diazotization of anilines with electron-withdrawing groups.[4]

-

Preparation of the Aniline Salt: Suspend this compound (1.0 eq) in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄, 3-4 eq) at 0-5 °C with vigorous stirring.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise to the aniline salt suspension, maintaining the temperature between 0 and 5 °C.

-

Monitoring: Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper.

-

Use of Diazonium Salt: The resulting diazonium salt solution is typically used immediately in subsequent reactions without isolation.

4.1.1. Sandmeyer Reaction

The diazonium salt of this compound can be converted to a variety of functional groups via the Sandmeyer reaction, which involves treatment with copper(I) salts.[5] This allows for the introduction of halides (-Cl, -Br) or a nitrile (-CN) group in place of the amino group.

Experimental Protocol: General Procedure for Sandmeyer Reaction

This protocol is a generalized procedure and may require optimization.[6]

-

Prepare the Diazonium Salt: Follow the general diazotization procedure described above.

-

Prepare the Copper(I) Salt Solution: In a separate flask, dissolve the appropriate copper(I) halide (e.g., CuCl, CuBr, or CuCN) in the corresponding concentrated mineral acid.

-

Reaction: Slowly add the cold diazonium salt solution to the copper(I) salt solution with stirring.

-

Work-up: Allow the reaction to warm to room temperature and stir for several hours. The product can then be isolated by extraction and purified by chromatography or recrystallization.

4.1.2. Azo Coupling

The diazonium salt, being an electrophile, can react with electron-rich aromatic compounds (coupling partners) such as phenols or anilines to form brightly colored azo compounds.[7] The rate and success of this reaction will be influenced by the electron-donating ability of the coupling partner.

Experimental Protocol: General Procedure for Azo Coupling

This protocol is based on established methods.[8]

-

Prepare the Diazonium Salt: Follow the general diazotization procedure.

-

Prepare the Coupling Partner Solution: Dissolve the coupling partner (e.g., phenol, N,N-dimethylaniline) in an appropriate solvent, often with a base to activate it.

-

Coupling Reaction: Slowly add the cold diazonium salt solution to the solution of the coupling partner with vigorous stirring, maintaining a low temperature.

-

Isolation: The resulting azo dye often precipitates from the reaction mixture and can be collected by filtration.

N-Arylation Reactions

The amino group of this compound can participate in cross-coupling reactions to form C-N bonds, providing access to a variety of diarylamine structures.

Caption: Comparison of Buchwald-Hartwig and Ullmann N-arylation reactions.

4.2.1. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is a powerful tool for forming C-N bonds.[9][10] It is generally tolerant of a wide range of functional groups.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general protocol and specific conditions (catalyst, ligand, base, solvent, temperature) will need to be optimized.[11]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0-1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, K₃PO₄) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: After cooling to room temperature, the reaction is worked up by filtration through celite, extraction, and purified by column chromatography.

4.2.2. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed N-arylation reaction.[12] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be a useful alternative, particularly for certain substrates.[13]

Experimental Protocol: General Procedure for Ullmann Condensation

This protocol is based on general procedures and requires optimization.[14]

-

Reaction Setup: Combine this compound (1.0-1.5 eq), the aryl halide (1.0 eq), a copper catalyst (e.g., CuI, Cu₂O), a ligand (e.g., 1,10-phenanthroline, L-proline), and a base (e.g., K₂CO₃, Cs₂CO₃) in a high-boiling polar solvent (e.g., DMF, NMP).

-

Reaction: Heat the mixture to a high temperature (typically 120-200 °C) under an inert atmosphere and stir for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted. The product is then purified by chromatography or recrystallization.

Applications in Drug Development

Aniline derivatives are a cornerstone of modern medicinal chemistry.[1] The introduction of sulfonyl groups can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. The methylsulfonyl group can act as a bioisostere for other functional groups and can improve properties such as solubility and metabolic stability.[15]

Derivatives of this compound could be explored for a variety of therapeutic targets. The strong electron-withdrawing nature of the sulfonyl groups can influence the pKa of the aniline and its ability to participate in hydrogen bonding, which are critical for drug-receptor interactions. The overall electronic and steric profile of this scaffold makes it an interesting starting point for the design of novel kinase inhibitors, anti-inflammatory agents, or other targeted therapies.

Conclusion

This compound presents a unique and valuable scaffold for organic synthesis and drug discovery. Its fundamental reactivity is governed by the strong electron-withdrawing nature of the two methylsulfonyl groups, which deactivates the aromatic ring and modulates the properties of the amino group. While specific experimental data for this compound is limited, its reactivity can be reliably predicted based on the well-established chemistry of analogous anilines. The synthetic accessibility of this compound, coupled with its unique electronic properties, makes it a promising building block for the development of novel pharmaceuticals and functional materials. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound|Research Chemical [benchchem.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. Mild method for Ullmann coupling reaction of amines and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Electronic Properties of 3,5-Bis(methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Bis(methylsulfonyl)aniline is an aromatic amine of interest in medicinal chemistry and materials science. Its electronic properties, governed by the interplay between the electron-donating amino group and the strongly electron-withdrawing methylsulfonyl substituents, are crucial for its reactivity, molecular interactions, and potential applications. This guide provides a comprehensive overview of the core electronic properties of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the anticipated electronic characteristics based on the well-established effects of its constituent functional groups. Furthermore, it details the standard experimental and computational protocols employed for the characterization of such molecules, offering a framework for future research.

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of materials, including dyes, polymers, and pharmaceuticals. The electronic nature of the aniline scaffold can be finely tuned through the introduction of substituents on the aromatic ring, which in turn modulates the molecule's basicity, nucleophilicity, and spectroscopic properties. The subject of this guide, this compound, features two powerful electron-withdrawing methylsulfonyl (—SO₂CH₃) groups in the meta positions relative to the electron-donating amino (—NH₂) group. This substitution pattern is expected to significantly influence the electronic structure and chemical behavior of the molecule.

The sulfone group is recognized for its strong electron-withdrawing capabilities, which can impact the biological activity and physicochemical properties of a molecule.[1] In drug design, the inclusion of sulfone moieties can enhance binding affinity to target proteins and improve pharmacokinetic profiles.[1] Understanding the electronic properties of this compound is therefore a critical step in exploring its potential in various scientific and industrial applications.

Expected Electronic Properties

Electron Density Distribution

The amino group is a strong activating group that donates electron density to the aromatic ring through resonance, primarily at the ortho and para positions. Conversely, the methylsulfonyl group is a strong deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. In this compound, the two methylsulfonyl groups are positioned meta to the amino group. This arrangement leads to a significant polarization of the molecule. The electron density is expected to be highest at the carbon atoms ortho and para to the amino group (positions 2, 4, and 6) and significantly reduced at the carbon atoms bearing the methylsulfonyl groups (positions 3 and 5). This distinct electronic distribution will govern the regioselectivity of electrophilic aromatic substitution reactions.

Basicity

The basicity of the aniline nitrogen is directly related to the availability of its lone pair of electrons. The strong electron-withdrawing nature of the two methylsulfonyl groups will significantly decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to unsubstituted aniline.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions. For aniline derivatives, the HOMO is typically centered on the amino group and the aromatic ring, reflecting its electron-donating character. The LUMO is generally distributed over the aromatic ring. In this compound, the presence of the electron-withdrawing sulfonyl groups is expected to lower the energy of both the HOMO and the LUMO compared to aniline. The HOMO-LUMO energy gap is a crucial parameter, with a smaller gap often indicating higher reactivity.

Experimental Protocols for Characterization

The electronic properties of novel aniline derivatives like this compound are typically characterized using a combination of spectroscopic and electrochemical techniques. The following are standard experimental protocols that would be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the chemical environment of the protons. The chemical shifts of the aromatic protons would confirm the substitution pattern and the electron-donating/withdrawing effects of the substituents.

-

¹³C NMR: Reveals the electronic environment of the carbon atoms in the aromatic ring, offering direct insight into the electron density distribution.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the molecule. The absorption maxima (λ_max) correspond to transitions between electronic energy levels, often from the HOMO to the LUMO. The position and intensity of these bands are sensitive to the electronic structure.

-

Infrared (IR) Spectroscopy: Provides information about the vibrational modes of the functional groups. The stretching frequencies of the N-H bonds in the amino group and the S=O bonds in the methylsulfonyl groups would be characteristic.

Electrochemical Analysis

-

Cyclic Voltammetry (CV): This is a powerful technique for determining the redox properties of a molecule. From the oxidation and reduction potentials, the energies of the HOMO and LUMO can be estimated.

Computational Chemistry Protocols

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for predicting the electronic properties of molecules.

Density Functional Theory (DFT) Calculations

A typical workflow for the computational analysis of this compound would involve:

-

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.

-

Frequency Calculations: These are performed on the optimized geometry to confirm that it represents a true energy minimum.

-

Electronic Property Calculations: Using the optimized geometry, various electronic properties are calculated, including:

-

HOMO and LUMO energy levels and their spatial distribution.

-

Molecular electrostatic potential (MEP) map, which visualizes the charge distribution.

-

Dipole moment.

-

Natural Bond Orbital (NBO) analysis to study charge transfer interactions.

-

Visualizations

Logical Workflow for Electronic Property Characterization

Caption: General workflow for electronic property characterization.

Conceptual Diagram of Substituent Effects

Caption: Substituent effects on the aniline electronic structure.

Data Summary

As of the date of this publication, specific quantitative data on the electronic properties of this compound, such as HOMO/LUMO energies, dipole moment, and spectroscopic absorption maxima, are not available in the reviewed public-domain literature. The generation of a comparative data table is therefore not feasible. Researchers are encouraged to perform the experimental and computational characterizations outlined in this guide to obtain these valuable data points.

Conclusion

This compound is a molecule with a potentially interesting and useful electronic profile due to the strong and opposing electronic effects of its amino and methylsulfonyl substituents. While specific experimental data is currently lacking, this guide provides a robust framework for its characterization. The detailed experimental and computational protocols described herein offer a clear path for researchers to elucidate the electronic properties of this compound, which will be essential for its future development and application in medicinal chemistry and materials science.

References

3,5-Bis(methylsulfonyl)aniline: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 3,5-Bis(methylsulfonyl)aniline. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.

Hazard Identification and Classification

This compound is classified as an irritant.[1] It is crucial to understand its potential hazards to implement appropriate safety measures.

Table 1: GHS Hazard Classification

| Classification | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation | H315: Causes skin irritation.[2] | Warning | GHS07 |

| Eye Irritation | H319: Causes serious eye irritation.[2] | Warning | GHS07 |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation.[2] | Warning | GHS07 |

| Acute toxicity, oral | H302: Harmful if swallowed.[2] | Warning | GHS07 |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 51859-12-2 |

| Molecular Formula | C₈H₁₁NO₄S₂ |

| Molecular Weight | 249.31 g/mol |

| Appearance | White to Almost white powder to crystal |

| Melting Point | 202-208°C[1] |

| Boiling Point | Data not available |

| Density | 1.478±0.06 g/cm³ (Predicted)[3] |

| Vapor Pressure | Data not available |

| Solubility | Slightly soluble in Chloroform and Methanol.[3] |

| Flash Point | Data not available |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 3: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[5] |

Handling and Storage

Proper handling and storage procedures are essential to prevent exposure and maintain the integrity of the chemical.

Handling

-

Engineering Controls : Handle in a well-ventilated place, preferably in a chemical fume hood to prevent dispersion of dust.

-

Personal Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Powder Handling : When working with the powdered form, use an enclosed balance and avoid pouring to minimize dust generation. Transfer the powder in small scoops.[6]

Storage

-

Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Incompatibilities : Keep away from strong oxidizing agents.[5]

-

Temperature : Storage under inert gas (nitrogen or Argon) at 2-8°C is recommended.[3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 4: Recommended Personal Protective Equipment

| PPE Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[4] |

| Skin Protection | Wear chemical-resistant gloves (e.g., neoprene, butyl rubber) and a lab coat. For extensive handling, impervious clothing may be necessary.[4] |

| Respiratory Protection | If engineering controls are insufficient or during spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[4] |

Accidental Release Measures

A clear and practiced spill response plan is crucial for mitigating the risks of an accidental release.

Small Spills (Solid)

-

Restrict Access : Cordon off the area to prevent the spread of the material.

-

Wear PPE : Don appropriate PPE, including respiratory protection.

-

Containment : Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to avoid creating dust.[7]

-

Cleanup : Carefully scoop the absorbed material into a labeled, sealable waste container.[7]

-

Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.

-

Waste Disposal : Dispose of the waste as hazardous chemical waste according to institutional and local regulations.

Large Spills

-

Evacuate : Immediately evacuate the area.

-

Alert : Notify your supervisor and the institution's environmental health and safety (EHS) department.

-

Ventilate : If safe to do so, increase ventilation in the area.

-

Professional Cleanup : Do not attempt to clean up a large spill without proper training and equipment. Await the arrival of the emergency response team.

Firefighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Unsuitable Extinguishing Media : Do not use a direct water jet, as it may spread the material.

-

Specific Hazards : Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[8]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Stability and Reactivity

-

Reactivity : No specific reactivity data is available.

-

Chemical Stability : Stable under recommended storage conditions.[5]

-

Conditions to Avoid : Avoid dust formation and exposure to incompatible materials.

-

Incompatible Materials : Strong oxidizing agents.[5]

-

Hazardous Decomposition Products : Under fire conditions, may produce carbon oxides, nitrogen oxides, and sulfur oxides.[8]

Toxicological Information

Detailed toxicological data for this compound is limited. However, based on its classification and the toxicology of related aniline compounds, it should be handled as a hazardous substance. Aniline itself is toxic by inhalation, ingestion, and skin absorption and is a suspected carcinogen.[9]

Experimental Protocols

Protocol 1: Weighing and Preparing Solutions of this compound

-

Preparation : Designate a specific work area in a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

-

PPE : Don a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Weighing : Use an enclosed or ventilated balance. Use a weigh boat or paper to avoid direct contact with the balance pan. Transfer the powder in small increments to prevent aerosolization.

-

Solution Preparation : Slowly add the weighed powder to the solvent in a suitable container within the fume hood. Cap the container and mix gently.

-

Cleanup : Decontaminate the weigh boat and any utensils used. Dispose of contaminated bench paper and gloves in the designated solid hazardous waste container.

-

Decontamination : Wipe down the work surface and balance with an appropriate solvent and then with soap and water.

Protocol 2: Decontamination of Glassware

-